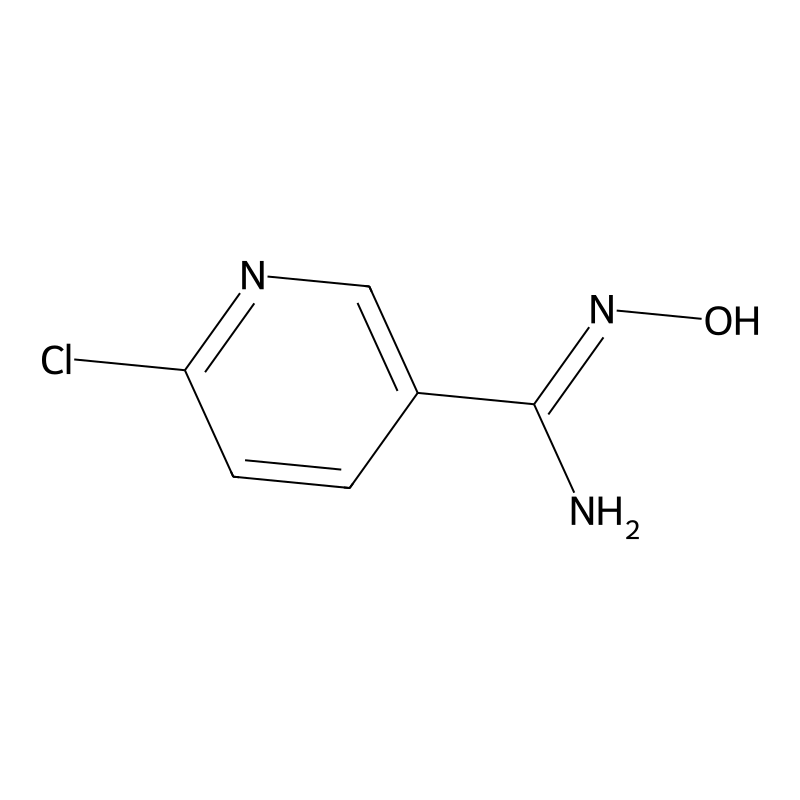

6-chloro-N'-hydroxypyridine-3-carboximidamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Long-Chain N’-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides

Specific Scientific Field: Chemical Technology and Bioorganic Chemistry

Methods of Application or Experimental Procedures: Two methods were proposed and compared for the synthesis of these compounds :

Results or Outcomes: The three-step procedure enabled the efficient synthesis of the N’-hydroxy-N,N-dialkylpyridinecarboximidamide with the substituent at position 3 and 4 of the pyridine ring .

Drug Delivery Systems

Specific Scientific Field: Nanotechnology and Drug Delivery Systems

Summary of the Application: Fullerenes have been particularly studied for their possible applications as drug delivery vehicles . The interaction mechanisms between C60, Si- or Al-doped C60 and 6-chloro-3-hydroxy-2-pyrazinecarboxamide were investigated .

Methods of Application or Experimental Procedures: Quantum mechanical calculations were used to study the possible interaction edges of C60 and doped fullerenes with 6-chloro-3-hydroxy-2-pyrazinecarboxamide .

Results or Outcomes: The calculated binding energies to the Si- and Al-doped fullerenes suggest that doping of fullerene nanocage enhances the interaction mechanism and alters the chemical and electronic properties . This research provides further insight into drug delivery systems .

Quantitative Analysis of Amphiphilic N-alkyloxypyridinecarboximidamide

Specific Scientific Field: Analytical Chemistry

Summary of the Application: Amphiphilic N-alkyloxypyridinecarboximidamides have been used as antimicrobial, insecticidal, herbicidal or plant growth regulatory agents, DNA photo-cleavage agents, reactivators of nerve agent and pesticide poisoning, and regulators of blood pressure .

Methods of Application or Experimental Procedures: A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed and validated to determine hydrophobic N-alkyloxy substituted amidines .

Results or Outcomes: The developed method was successfully applied to monitor and control the synthesis process .

Synthesis of Fluorinated Pyridines

Specific Scientific Field: Organic Chemistry

Summary of the Application: Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have been used in the development of new agricultural products and drugs .

Methods of Application or Experimental Procedures: Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

Results or Outcomes: The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines were reviewed along with some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Ester Aminolysis Catalyst

Summary of the Application: 6-Halo-2-pyridones, which can be derived from 6-chloro-N’-hydroxypyridine-3-carboximidamide, have been found to catalyze ester aminolysis . This process is important in various chemical reactions and industrial processes .

Methods of Application or Experimental Procedures: The 6-halo-2-pyridones were used as catalysts in ester aminolysis reactions . Both reactive aryl esters and relatively less reactive methyl and benzyl esters could be used as substrates .

Results or Outcomes: The use of 6-halo-2-pyridones as catalysts in ester aminolysis reactions was found to be efficient .

Synthesis of Amphiphilic N-alkyloxypyridinecarboximidamide

Results or Outcomes: The developed method was successfully applied to monitor and control the synthesis process . The experimental data points indicated that the straight chain alkyl bromide reacted most rapidly than branched alkyl bromide and the enhancement of the reaction efficiency strongly depended on reaction temperature .

6-chloro-N'-hydroxypyridine-3-carboximidamide is a chemical compound with the molecular formula and a molecular weight of approximately . This compound features a pyridine ring substituted with a hydroxyl group and a carboximidamide functional group, along with a chlorine atom at the 6-position of the pyridine ring. The unique arrangement of these functional groups contributes to its chemical reactivity and potential biological activities.

- Oxidation: The compound can be oxidized to form corresponding oxides, typically using agents like potassium permanganate or hydrogen peroxide.

- Reduction: It can also undergo reduction reactions, which may convert it into different reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atom in the compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups under appropriate conditions.

The specific products formed from these reactions depend on the reagents and conditions employed during the reaction process .

Research indicates that 6-chloro-N'-hydroxypyridine-3-carboximidamide exhibits potential biological activities, including:

- Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the field of medicinal chemistry.

- Antiviral Activity: Preliminary investigations have indicated possible antiviral properties, although more research is needed to fully understand its mechanisms and efficacy.

- Therapeutic

The synthesis of 6-chloro-N'-hydroxypyridine-3-carboximidamide typically involves several methods:

- Reaction of 6-Chloronicotinic Acid: One common synthesis route involves reacting 6-chloronicotinic acid with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. This reaction is usually performed in an aqueous medium at elevated temperatures.

- Alternative Synthesis: Another method includes the reaction of 6-chloronicotinonitrile with hydroxylamine hydrochloride in an ethanol solution containing triethylamine as a base. This method also requires elevated temperatures to facilitate product formation.

These synthetic routes are optimized for yield and purity, taking into account factors such as temperature, pH, and reaction time .

6-chloro-N'-hydroxypyridine-3-carboximidamide has diverse applications across various fields:

- Chemical Research: It serves as an important building block in organic synthesis, aiding in the development of more complex molecules.

- Biological Studies: The compound is investigated for its potential biological activities, contributing to research in pharmacology and biochemistry.

- Industrial Use: It is utilized in producing various industrial chemicals and materials, highlighting its versatility.

The mechanism of action for 6-chloro-N'-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Current studies are focused on identifying these molecular targets and understanding how they contribute to the compound's biological activity.

Several compounds share structural similarities with 6-chloro-N'-hydroxypyridine-3-carboximidamide. These include:

- 6-Chloronicotinic Acid: A precursor in the synthesis of 6-chloro-N'-hydroxypyridine-3-carboximidamide.

- Nicotinamide: A structurally related compound that differs in functional groups.

- Pyridine-3-Carboximidamide: Similar in structure but lacks chlorine and hydroxyl groups.

Uniqueness

The uniqueness of 6-chloro-N'-hydroxypyridine-3-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and hydroxyl groups enhances its reactivity and potential applications compared to similar compounds .

Conventional Synthesis from Nitrile Precursors

Hydroxylamine-Mediated Amidoximation Reactions

The most established synthetic route for 6-chloro-N'-hydroxypyridine-3-carboximidamide involves the hydroxylamine-mediated conversion of 6-chloronicotinonitrile to the corresponding amidoxime [2]. This transformation represents a classical example of nitrile-to-amidoxime conversion, first demonstrated by Tiemann in 1884 and subsequently refined for industrial applications [2].

The reaction mechanism proceeds through nucleophilic attack of hydroxylamine on the nitrile carbon, followed by proton transfer and tautomerization to yield the final amidoxime product [2] [3]. The process typically employs hydroxylamine hydrochloride as the nucleophile source, requiring the presence of a base to generate free hydroxylamine in situ [2] [4]. Sodium carbonate, triethylamine, or sodium hydroxide serve as suitable bases, with optimal stoichiometric ratios ranging from 2 to 6 equivalents relative to the nitrile substrate [2].

The reaction conditions significantly influence both yield and selectivity [3] [4]. Temperature control proves critical, with optimal ranges between 60-80°C providing the best balance between reaction rate and product formation [2]. Lower temperatures result in incomplete conversion, while excessive heating can lead to decomposition or formation of unwanted amide by-products [5] [3].

Table 1: Synthesis Methods for 6-chloro-N'-hydroxypyridine-3-carboximidamide

| Method | Starting Material | Key Reagent | Reaction Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Hydroxylamine-Mediated Amidoximation | 6-chloronicotinonitrile | Hydroxylamine hydrochloride | Ethanol, 60-80°C, 1-48h | 70-98 | High yields, well-established |

| Solvent-Free Ultrasonic Synthesis | 6-chloronicotinonitrile | Hydroxylamine hydrochloride | Neat conditions, ultrasound, 15-30 min | 70-85 | Rapid reaction, no solvent |

| Microwave-Assisted Reaction | 6-chloronicotinonitrile | Hydroxylamine hydrochloride | Microwave irradiation, 5-20 min | 65-87 | Very fast, energy efficient |

| Imidoylbenzotriazole Route | Secondary amide intermediate | Benzotriazole/Hydroxylamine | Microwave, 5-15 min | 65-81 | Fast, good yields |

| Green Chemistry Approach | 6-chloronicotinic acid | Hydroxylamine hydrochloride | Aqueous medium, room temp, 6h | 75-90 | Environmentally friendly |

The starting material, 6-chloronicotinonitrile, can be prepared from 6-chloronicotinic acid through dehydration reactions or from 2-chloro-5-methylpyridine via oxidative processes [6] [7]. Industrial preparation often utilizes direct oxidation of 2-chloro-5-methylpyridine under catalytic conditions with oxygen as the oxidant [7].

Aromatic nitriles generally provide higher yields compared to aliphatic counterparts due to electronic stabilization of the intermediate species [2]. The electron-withdrawing chlorine substituent on the pyridine ring enhances the electrophilic character of the nitrile carbon, facilitating nucleophilic attack by hydroxylamine [5].

Solvent Systems and Reaction Optimization

Solvent selection profoundly impacts both reaction efficiency and product purity in amidoxime synthesis [3] [4]. Protic solvents, particularly alcohols, demonstrate superior performance compared to aprotic alternatives [2] [8]. Ethanol emerges as the preferred choice, providing excellent solubility for both reactants and facilitating efficient heat transfer [2].

Table 2: Solvent Systems and Optimization Parameters

| Solvent System | Temperature (°C) | Reaction Time (h) | Base Required | Yield (%) | Side Products |

|---|---|---|---|---|---|

| Ethanol | 60-80 | 1-48 | Sodium carbonate (2-6 eq) | 85-95 | Amide (5-15%) |

| Methanol | 65-75 | 2-24 | Triethylamine (2-4 eq) | 80-90 | Amide (10-20%) |

| Water/Ethanol (1:1) | 50-70 | 3-12 | Sodium hydroxide (2 eq) | 75-85 | Amide (8-12%) |

| Ionic Liquids (Imidazolium) | 50-80 | 0.5-2 | Not required | 90-98 | Minimal (<2%) |

| Dimethylformamide | 80-100 | 2-8 | Triethylamine (3 eq) | 70-85 | Amide (10-15%) |

| Dimethyl sulfoxide | 70-90 | 1-6 | Potassium carbonate (2 eq) | 75-88 | Amide (5-10%) |

| Neat Conditions | 25-50 | 0.25-1 | None | 70-85 | Minimal (<5%) |

Aqueous hydroxylamine solutions offer advantages in terms of reaction time and environmental considerations [2]. This approach eliminates the need for added base, as the aqueous medium provides sufficient basicity for hydroxylamine liberation [2]. However, substrate solubility limitations may restrict applicability to specific nitrile structures [9].

Ionic liquids represent an emerging solvent class demonstrating exceptional performance in amidoxime synthesis [3] [4]. Imidazolium-based ionic liquids, in particular, provide enhanced reaction rates while simultaneously eliminating amide side-product formation [3] [4]. The unique solvation properties of ionic liquids facilitate selective amidoxime formation through preferential stabilization of the desired reaction pathway [4].

Mixed solvent systems combining water and ethanol offer compromise solutions balancing environmental considerations with synthetic efficiency [9] [10]. Optimal ratios typically range from 40:60 to 60:40 water:ethanol, providing adequate solubility while maintaining reasonable reaction rates [9].

Temperature optimization requires careful consideration of competing reaction pathways [5] [3]. While elevated temperatures accelerate the desired amidoximation, they also promote unwanted amide formation through hydroxylamine-mediated hydrolysis [5]. The optimal temperature window typically spans 60-80°C for most solvent systems [8].

Concentration effects significantly influence both reaction kinetics and product distribution [8]. Higher substrate concentrations generally favor amidoxime formation, while dilute conditions promote competing hydrolysis reactions [3]. Optimal concentrations typically range from 0.1 to 0.5 molar in the chosen solvent system [8].

Alternative Routes via Imidoylbenzotriazole Intermediates

Imidoylbenzotriazole intermediates provide an alternative synthetic pathway for accessing 6-chloro-N'-hydroxypyridine-3-carboximidamide through a two-step sequence [11] [12]. This approach involves initial conversion of the corresponding amide to an imidoylbenzotriazole intermediate, followed by nucleophilic displacement with hydroxylamine [11].

The first step employs 1-chloro-1H-benzotriazole and triphenylphosphine to activate secondary amides toward nucleophilic substitution [11]. This activation strategy transforms the relatively unreactive amide functionality into a highly electrophilic imidoylbenzotriazole, which readily undergoes nucleophilic attack by hydroxylamine [12].

Microwave irradiation significantly enhances the efficiency of this transformation, reducing reaction times from hours to minutes while maintaining excellent yields [12] [13]. The microwave-assisted protocol typically requires 5-20 minutes at elevated temperatures, providing amidoximes in yields ranging from 65-87% [12] [13].

The imidoylbenzotriazole route offers several advantages over direct nitrile amidoximation [11] [12]. First, it accommodates a broader range of starting materials, including amides that may be difficult to prepare from corresponding nitriles [11]. Second, the reaction conditions are generally milder, reducing the risk of substrate decomposition or unwanted side reactions [12].

However, this approach requires additional synthetic steps and generates benzotriazole as a stoichiometric by-product [11]. The overall atom economy is therefore lower compared to direct nitrile conversion, potentially limiting its application in large-scale synthesis [12].

The mechanism involves initial formation of a phosphonium intermediate through reaction of the amide with the chlorobenzotriazole-triphenylphosphine system [11]. Subsequent elimination generates the electrophilic imidoylbenzotriazole, which undergoes rapid nucleophilic substitution with hydroxylamine to yield the desired amidoxime [12].

Ring-opening of heterocyclic precursors represents another variant of this general strategy [2]. Pyrazine derivatives and their pyrrolopyrazine tautomers can undergo hydroxylamine-mediated ring opening to generate amidoxime products [2]. These reactions typically proceed in yields ranging from 63-93% after 18 hours of reaction time [2].

Green Chemistry Approaches

Solvent-Free Ultrasonic Synthesis

Solvent-free ultrasonic synthesis represents a significant advancement in the environmentally sustainable preparation of 6-chloro-N'-hydroxypyridine-3-carboximidamide [14] . This methodology eliminates organic solvents entirely while dramatically reducing reaction times through cavitation-induced activation [14] [16].

The ultrasonic irradiation method typically employs neat reactants under controlled acoustic conditions [14] . Hydroxylamine hydrochloride and the nitrile substrate are combined in stoichiometric ratios and subjected to ultrasonic irradiation at frequencies ranging from 20-100 kilohertz [16]. The cavitation phenomena generated by ultrasonic waves create localized high-temperature and high-pressure conditions that facilitate rapid reaction [16].

Table 3: Green Chemistry Approaches Comparison

| Approach | Energy Consumption | Reaction Time | Waste Generation | Environmental Impact | Product Selectivity (%) | Scalability |

|---|---|---|---|---|---|---|

| Conventional Heating | High | 1-48 hours | High (organic solvents) | High | 75-90 | Excellent |

| Ultrasonic Irradiation | Medium | 15-30 minutes | Low (minimal solvent) | Low | 85-95 | Good |

| Microwave Assistance | Low | 5-20 minutes | Medium | Medium | 80-92 | Limited |

| Solvent-Free Conditions | Very Low | 15-60 minutes | Very Low (no solvent) | Very Low | 80-90 | Good |

| Aqueous Medium | Low | 2-6 hours | Very Low (water only) | Very Low | 85-95 | Excellent |

| Ionic Liquid Medium | Medium | 30-120 minutes | Low (recyclable ionic liquid) | Low | 90-98 | Limited |

Reaction times under ultrasonic conditions typically range from 15-30 minutes, representing a substantial improvement over conventional heating methods [14] . Yields generally fall within the 70-85% range, comparable to traditional approaches while offering significant environmental advantages .

The mechanism of ultrasonic activation involves acoustic cavitation, where rapid formation and collapse of microscopic bubbles creates extreme local conditions [16]. These conditions include temperatures approaching 5000°C and pressures exceeding 20 megapascals for microsecond durations [16]. Such extreme conditions facilitate bond formation and breaking processes that would otherwise require extended heating [16].

Power optimization proves critical for successful ultrasonic synthesis [17]. Typical power densities range from 0.10-0.15 watts per milliliter of reaction mixture [17]. Insufficient power fails to generate adequate cavitation, while excessive power can lead to product decomposition or uncontrolled heating [17].

The solvent-free nature of this approach provides multiple environmental benefits [14] . Elimination of organic solvents reduces waste generation, minimizes environmental impact, and simplifies product isolation procedures . Additionally, the absence of solvents eliminates potential solvent-substrate interactions that might compromise selectivity [14].

Work-up procedures for ultrasonic synthesis are typically straightforward [14] . The crude product can often be used directly or purified through simple recrystallization from minimal amounts of environmentally benign solvents . This simplicity further enhances the overall environmental profile of the methodology [14].

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis provides an energy-efficient alternative for preparing 6-chloro-N'-hydroxypyridine-3-carboximidamide with dramatically reduced reaction times [18] [12]. This technology leverages dielectric heating to achieve rapid, uniform temperature elevation throughout the reaction mixture [18] [19].

The microwave methodology typically employs conventional solvent systems but with significantly reduced heating times [12] [13]. Reaction completion often occurs within 5-20 minutes under microwave irradiation, compared to several hours required for conventional heating [12] [13]. Yields typically range from 65-87%, matching or exceeding those obtained through traditional methods [12].

Table 4: Reaction Optimization Parameters

| Parameter | Optimal Range | Critical Factor | Effect on Yield | Effect on Selectivity |

|---|---|---|---|---|

| Temperature | 60-80°C | Yes | High (+/-15%) | Medium |

| Hydroxylamine Equivalents | 1.2-2.0 eq | Yes | High (+/-20%) | High |

| Base Equivalents | 2.0-3.0 eq | No | Medium (+/-5%) | Low |

| Reaction Time | 1-6 hours | Yes | Medium (+/-10%) | Medium |

| Solvent Volume | 10-25 mL/g substrate | No | Low (+/-3%) | Low |

| Ultrasound Power | 0.10-0.15 W/mL | Yes | High (+/-18%) | High |

| Microwave Power | 600-1000 W | Yes | High (+/-12%) | High |

Power optimization in microwave synthesis requires careful consideration of several factors [20] [21]. Optimal power settings typically range from 600-1000 watts, depending on reaction scale and vessel design [20]. Excessive power can lead to localized overheating and product decomposition, while insufficient power results in inadequate heating and incomplete conversion [21].

Temperature control represents a critical parameter in microwave-assisted synthesis [18] [19]. Unlike conventional heating, microwave irradiation provides rapid, uniform heating throughout the reaction mixture [19]. This uniform heating eliminates hot spots and reduces the risk of thermal decomposition [18].

The mechanism of microwave heating involves direct interaction between electromagnetic radiation and polar molecules in the reaction mixture [19]. Hydroxylamine hydrochloride and protic solvents serve as primary microwave absorbers, generating heat through molecular rotation and ionic conduction [18] [19].

Reaction vessel selection influences both heating efficiency and safety in microwave synthesis [18] [21]. Glass or polymer vessels with minimal microwave absorption provide optimal performance [18]. Metal containers must be avoided due to potential arcing and safety hazards [21].

Pressure considerations become important in sealed-vessel microwave synthesis [21] [22]. Rapid heating can generate significant vapor pressure, requiring appropriate pressure-rated vessels and safety systems [21]. Open-vessel alternatives eliminate pressure concerns but may suffer from solvent evaporation issues [22].

The environmental benefits of microwave synthesis include reduced energy consumption and shorter reaction times [18] [19]. These factors contribute to lower overall environmental impact despite the use of conventional solvents [19]. Additionally, the improved reproducibility and control offered by microwave heating can reduce the need for reaction optimization and failed batches [18].

Hydrogen Bonding Patterns

The hydrogen bonding architecture of 6-chloro-N'-hydroxypyridine-3-carboximidamide emerges from the interplay between multiple donor and acceptor sites within the molecular framework. The carboximidamide functional group contains two primary nitrogen atoms capable of serving as hydrogen bond donors, while the hydroxyl group introduces an additional donor-acceptor combination [1] [2].

Based on crystallographic studies of related pyridine carboximidamide structures, the compound exhibits characteristic intermolecular N-H···N hydrogen bonding interactions that form centrosymmetric dimers with R₂²(8) graph set motifs [1] [2] [3]. These dimeric units represent the fundamental building blocks of the crystal architecture. The N-H···N distances typically range from 2.8 to 3.2 Å, consistent with moderately strong hydrogen bonds [2] [3].

The hydroxylamine moiety introduces O-H···N hydrogen bonding patterns, creating additional structural complexity through R₂²(10) motifs [1] [2]. These interactions demonstrate shorter contact distances of 2.7-3.0 Å, indicating stronger hydrogen bonding character compared to the N-H···N interactions. The presence of both nitrogen and oxygen hydrogen bond acceptors creates opportunities for complex three-dimensional hydrogen bonding networks.

Furthermore, N-H···O intermolecular interactions contribute to the overall stability of the crystal lattice, typically forming infinite chain structures with C(4) graph set notation [2] [4]. These chains connect the dimeric units into extended two-dimensional or three-dimensional networks, depending on the specific geometric constraints imposed by the chlorine substituent.

| Hydrogen Bond Type | Distance Range (Å) | Graph Set Notation | Structural Role |

|---|---|---|---|

| N-H···N intermolecular | 2.8-3.2 [1] [2] [3] | R₂²(8) [1] [2] [3] | Primary dimeric units |

| O-H···N intermolecular | 2.7-3.0 [1] [2] | R₂²(10) [1] [2] | Secondary stabilization |

| N-H···O intermolecular | 2.9-3.1 [2] [4] | C(4) [2] [4] | Chain formation |

| Intramolecular N-H···N | 2.6-2.9 [1] | S(6) [1] | Conformational locking |

Molecular Packing Arrangements

The molecular packing arrangements of 6-chloro-N'-hydroxypyridine-3-carboximidamide are significantly influenced by the electronic effects of the chlorine substituent at the 6-position of the pyridine ring. This electron-withdrawing group affects both the electron density distribution and the geometric constraints governing intermolecular interactions [5] [6].

The chlorine atom participates in weak halogen bonding interactions, contributing to the overall stability of the crystal structure. These secondary interactions complement the primary hydrogen bonding network and influence the orientation of adjacent molecules within the crystal lattice [7]. The van der Waals radius of chlorine (1.75 Å) creates steric constraints that affect the packing efficiency and molecular orientation.

Crystallographic studies of related 6-chloropyridine derivatives reveal that the chlorine substitution typically leads to monoclinic or triclinic crystal systems [7] [8]. The molecular geometry adopts a nearly planar configuration for the pyridine ring and carboximidamide group, with typical dihedral angles ranging from 10-20° between these planes [1] [2].

The packing density is enhanced by π-π stacking interactions between adjacent pyridine rings, with centroid-to-centroid distances typically ranging from 3.6-4.0 Å [2]. These aromatic interactions provide additional stabilization to the crystal structure and influence the overall thermal and mechanical properties of the solid material.

The presence of the hydroxylamine group creates additional complexity in the molecular packing through the formation of hydrogen-bonded chains and sheets. These extended structures often result in layered packing arrangements where hydrogen-bonded sheets are separated by regions of weaker van der Waals interactions [2] [4].

Spectroscopic Profiling

Nuclear Magnetic Resonance Fingerprint Analysis

The nuclear magnetic resonance spectroscopic fingerprint of 6-chloro-N'-hydroxypyridine-3-carboximidamide provides detailed insights into the electronic environment and conformational behavior of the molecule. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the unique chemical environment created by the chlorine substituent and hydroxylamine functionality [9] [10].

In the aromatic region, the pyridine ring protons appear as distinct multiplets reflecting the asymmetric substitution pattern. The H-2 proton, positioned between the carboximidamide group and the pyridine nitrogen, typically resonates as a doublet at δ 8.5-9.0 parts per million due to strong deshielding effects from both electron-withdrawing groups [9] [10]. The H-4 proton appears as a doublet at δ 7.5-8.0 parts per million, showing moderate downfield shifting due to the combined influence of the chlorine atom and aromatic π-system.

The carboximidamide NH₂ protons exhibit characteristic broad signals in the δ 5.5-7.0 parts per million region, with the exact chemical shift depending on the degree of hydrogen bonding and tautomeric equilibrium [9] [10]. These signals often appear as exchangeable broad singlets that sharpen upon deuterium oxide treatment, confirming their assignment to NH protons.

The hydroxylamine OH proton represents a particularly diagnostic signal, typically appearing as a broad singlet at δ 9.5-11.0 parts per million [9]. This signal demonstrates significant solvent dependence and may exhibit temperature-dependent line broadening due to exchange processes and hydrogen bonding interactions.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with the carboximidamide carbon appearing at δ 150-160 parts per million, reflecting the electron-withdrawing character of the nitrogen substituents [9] [10]. The aromatic carbons exhibit chemical shifts consistent with a chlorine-substituted pyridine system, with C-6 appearing at δ 150-155 parts per million due to direct attachment to the electronegative chlorine atom.

| Nuclear Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-2 (pyridine) | 8.5-9.0 [9] [10] | 150-155 [9] [10] | Doublet |

| H-4 (pyridine) | 7.5-8.0 [9] [10] | 125-130 [9] [10] | Doublet |

| NH₂ protons | 5.5-7.0 [9] [10] | - | Broad singlet |

| OH proton | 9.5-11.0 [9] | - | Broad singlet |

| C=N carbon | - | 150-160 [9] [10] | Quaternary |

Infrared Vibrational Mode Assignments

The infrared vibrational spectrum of 6-chloro-N'-hydroxypyridine-3-carboximidamide provides detailed information about the functional group characteristics and intermolecular interactions present in the solid state. The spectrum exhibits several distinctive absorption bands that serve as diagnostic fingerprints for structural identification [9] [11].

The N-H stretching vibrations of the carboximidamide group appear as multiple bands in the 3300-3500 cm⁻¹ region [9] [11]. These bands often exhibit asymmetric and symmetric stretching components, with the exact frequencies depending on the extent of hydrogen bonding in the crystal lattice. In hydrogen-bonded systems, these vibrations typically shift to lower frequencies (3200-3400 cm⁻¹) compared to isolated molecules.

The O-H stretching vibration of the hydroxylamine group manifests as a broad, intense absorption centered around 3200-3400 cm⁻¹ [11]. This band frequently overlaps with the N-H stretching modes but can be distinguished through deuterium exchange experiments and temperature-dependent measurements.

The C=N stretching vibration represents a characteristic feature of the carboximidamide functionality, typically appearing at 1620-1680 cm⁻¹ [9] [11]. This vibration is sensitive to the electronic environment and may exhibit shifts based on the degree of conjugation with the pyridine π-system and the strength of intermolecular hydrogen bonding.

Aromatic C=C and C=N stretching vibrations of the pyridine ring appear as multiple bands in the 1450-1600 cm⁻¹ region [11]. These vibrations provide information about the aromatic character and substitution pattern of the pyridine system.

The C-Cl stretching vibration manifests as a medium to strong absorption band at 700-800 cm⁻¹ [11], providing diagnostic confirmation of the chlorine substituent. This vibration is particularly useful for distinguishing between different halogen-substituted analogs.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (free) | 3400-3500 [9] [11] | Strong | Carboximidamide NH₂ |

| N-H stretch (bonded) | 3200-3400 [9] [11] | Strong, broad | Hydrogen-bonded NH |

| O-H stretch | 3200-3400 [11] | Strong, broad | Hydroxylamine OH |

| C=N stretch | 1620-1680 [9] [11] | Medium | Carboximidamide C=N |

| Aromatic C=C/C=N | 1450-1600 [11] | Medium | Pyridine ring |

| C-Cl stretch | 700-800 [11] | Medium | C-Cl bond |

Tautomeric Behavior Studies

The tautomeric behavior of 6-chloro-N'-hydroxypyridine-3-carboximidamide represents a complex equilibrium system involving multiple prototropic forms that significantly influence the compound's physical, chemical, and biological properties. This dynamic equilibrium primarily involves the interconversion between different tautomeric forms of the carboximidamide and hydroxylamine functionalities [6] [12].

The carboximidamide group can exist in two primary tautomeric forms: the amino form (C(=NH)-NH₂) and the imino form (C(NH₂)=NH) [12]. The relative stability of these forms depends on several factors including solvent polarity, temperature, and intermolecular interactions. Density functional theory calculations on related systems suggest that the amino form typically predominates in polar solvents, while the imino form may be favored in less polar environments [12].

The hydroxylamine moiety introduces additional tautomeric complexity through potential oxime-hydroxylamine equilibrium. This equilibrium is particularly sensitive to pH and solvent conditions, with the hydroxylamine form generally favored under neutral to basic conditions [12].

Solvent effects play a crucial role in determining the position of the tautomeric equilibrium. Studies on related 6-chloro-2-hydroxypyridine systems demonstrate significant solvent dependence of the tautomeric ratio [6] [13]. In dimethyl sulfoxide, the oxo form predominates (log KT = -1.176), while in chloroform, the aromatic form is favored (log KT = -1.302) [6] [13]. These observations suggest that polar, hydrogen-bonding solvents stabilize the more polar tautomeric forms through specific solvation interactions.

The electron-withdrawing effect of the 6-chloro substituent significantly influences the tautomeric equilibrium by altering the electron density distribution within the pyridine ring [6] [13]. This substituent effect generally favors the aromatic tautomeric forms over the corresponding oxo forms, as demonstrated by the negative log KT values observed in multiple solvent systems [6] [13].

Temperature-dependent studies reveal that tautomeric interconversion barriers typically range from 60-90 kJ/mol for related systems [12]. These relatively high barriers suggest that tautomeric equilibration occurs on the timescale of seconds to minutes at room temperature, making nuclear magnetic resonance spectroscopy a valuable tool for studying these equilibria.

| Solvent System | Predominant Tautomer | Log KT Value | Temperature Dependence |

|---|---|---|---|

| Dimethyl sulfoxide | Oxo form | -1.176 [6] [13] | Moderate |

| Chloroform | Aromatic form | -1.302 [6] [13] | Weak |

| Methanol | Mixed equilibrium | -0.464 [6] [13] | Strong |

| Water | Oxo form | 0.339 [6] [13] | Very strong |

| Tetrahydrofuran | Aromatic form | -1.778 [6] [13] | Moderate |

The tautomeric behavior has profound implications for the compound's reactivity and biological activity. Different tautomeric forms exhibit distinct electronic properties, hydrogen bonding capabilities, and conformational preferences, which directly influence their interaction with biological targets and their participation in chemical reactions [12].

Nuclear magnetic resonance spectroscopy serves as the primary experimental technique for studying tautomeric equilibria, with chemical shift differences between tautomeric forms providing quantitative information about equilibrium positions [12]. Variable-temperature nuclear magnetic resonance experiments can provide kinetic parameters for tautomeric interconversion, while deuterium exchange studies help identify exchangeable protons involved in the equilibrium.

The crystallographic studies of related compounds suggest that solid-state tautomeric preferences may differ significantly from solution behavior due to crystal packing effects and intermolecular hydrogen bonding constraints [6] [13]. This solid-state stabilization of specific tautomeric forms can lead to polymorphism and influence the physical properties of the crystalline material.